molecular formula C5H8O3 B6272643 (2E)-3-ethoxyprop-2-enoic acid CAS No. 14674-80-7

(2E)-3-ethoxyprop-2-enoic acid

Cat. No.: B6272643
CAS No.: 14674-80-7
M. Wt: 116.1
InChI Key:
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Description

(2E)-3-ethoxyprop-2-enoic acid is an organic compound with the molecular formula C5H8O3 It is a derivative of acrylic acid, where the ethoxy group is attached to the second carbon of the propenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-ethoxyprop-2-enoic acid can be achieved through several methods. One common approach involves the esterification of acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Another method involves the hydrolysis of ethyl acrylate, which can be achieved by treating ethyl acrylate with a strong base such as sodium hydroxide. The reaction is followed by acidification to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-ethoxyprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-ethoxyprop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-ethoxyprop-2-enoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions employed.

Comparison with Similar Compounds

(2E)-3-ethoxyprop-2-enoic acid can be compared with other similar compounds such as:

    Acrylic acid: Lacks the ethoxy group and has different reactivity and applications.

    Ethyl acrylate: An ester of acrylic acid with similar reactivity but different physical properties.

    Methacrylic acid: Contains a methyl group instead of an ethoxy group, leading to different chemical behavior.

Properties

CAS No.

14674-80-7

Molecular Formula

C5H8O3

Molecular Weight

116.1

Purity

95

Origin of Product

United States

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